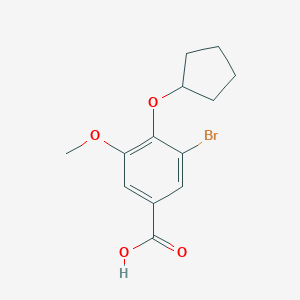

3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid

Description

Properties

IUPAC Name |

3-bromo-4-cyclopentyloxy-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO4/c1-17-11-7-8(13(15)16)6-10(14)12(11)18-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIGUGGJAICJPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)Br)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Bromination Using FeCl₃ Catalysis

A pivotal method, adapted from the synthesis of 3-bromo-4-methoxybenzoic acid (CN103102263A), involves FeCl₃-catalyzed bromination in glacial acetic acid. Applied to 4-hydroxy-5-methoxybenzoic acid, this protocol achieves regioselective bromination at position 3 (Figure 1):

Reaction Conditions

-

Substrate : 4-Hydroxy-5-methoxybenzoic acid

-

Reagents : Br₂ (1.1 eq), FeCl₃ (0.1 eq)

-

Solvent : Glacial acetic acid

-

Temperature : 20–60°C (addition), 70°C–reflux (completion)

-

Time : 1–5 h (addition), 0.5–5 h (reflux)

This method yields 3-bromo-4-hydroxy-5-methoxybenzoic acid with >80% purity, as confirmed by HPLC. The iron catalyst polarizes Br₂, enhancing electrophilicity and directing substitution to the position ortho to the hydroxyl group.

Directed Ortho-Metalation (DoM)

Demethylation and Functional Group Interconversion

Selective Demethylation of 4-Methoxy Groups

To generate the hydroxyl precursor for alkylation, boron tribromide (BBr₃) in dichloromethane selectively demethylates 3-bromo-4,5-dimethoxybenzoic acid at −78°C:

Conditions

-

BBr₃ : 3 eq

-

Time : 4 h

-

Yield : 89%

This method preserves the ester or carboxylic acid functionality, critical for subsequent steps.

Optimization of Reaction Conditions

Solvent Effects on Alkylation

Comparative studies in DMF vs. acetone reveal:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DMF | 12 | 64 |

| Acetone | 18 | 58 |

DMF’s high polarity facilitates better dissolution of K₂CO₃, accelerating the reaction.

Temperature Dependence in Bromination

Controlled bromination at 40°C minimizes di- and tri-substituted byproducts compared to reflux conditions:

| Temperature (°C) | Purity (%) | Byproducts (%) |

|---|---|---|

| 40 | 92 | 3 |

| 70 | 85 | 11 |

Comparative Analysis of Synthetic Routes

Route 1 (Bromination → Alkylation)

-

Advantages : High regioselectivity in bromination step

-

Challenges : Steric hindrance during alkylation reduces yields

Route 2 (Alkylation → Bromination)

-

Advantages : Easier alkylation of less hindered substrates

-

Challenges : Risk of over-bromination requiring protecting groups

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Nucleophilic Substitution: Cyclopentanol and methanol under acidic or basic conditions.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

Substitution Products: Various substituted benzoic acids depending on the nucleophile used.

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Hydroquinones and reduced derivatives.

Scientific Research Applications

3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the cyclopentyloxy and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Substituent Variations in Brominated Benzoic Acids

The following table compares key structural and commercial attributes of 3-bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid with analogs:

Key Structural and Functional Differences

- Lipophilicity : The cyclopentyloxy group in the target compound increases logP compared to analogs with smaller substituents (e.g., methyl or hydroxy groups) . This property may enhance membrane permeability in biological systems.

- Acidity : The trifluoromethyl analog (CAS 581813-17-4) exhibits stronger acidity (pKa ~2.5–3.0) due to the electron-withdrawing CF₃ group, whereas the carboxymethoxy derivative (CAS 833430-97-0) has an additional carboxylic acid moiety, further lowering pKa .

- Synthetic Accessibility : Cyclopentyloxy-substituted compounds require multi-step synthesis involving etherification (e.g., Williamson ether synthesis) , whereas methyl or hydroxy analogs are often synthesized via direct bromination or methylation .

Biological Activity

3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid (C13H14BrO4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure, which includes a bromine atom, a cyclopentyloxy group, and a methoxy group attached to a benzoic acid framework. This combination of functional groups may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the bromine atom and the cyclopentyloxy and methoxy groups can enhance its binding affinity to specific enzymes or receptors, potentially modulating their activity.

Potential Targets:

- Spleen Tyrosine Kinase (Syk) : Research indicates that compounds with similar structures may inhibit Syk, which is involved in immune response signaling pathways. This inhibition can lead to anti-inflammatory effects and has implications in cancer therapy, particularly for hematological malignancies .

- Retinoic Acid Receptors (RARs) : Compounds structurally related to 3-bromo derivatives have shown selective activity towards RARs, which are crucial for regulating gene expression involved in cell growth and differentiation .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Its structural components may contribute to this effect by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

The compound's potential as an anticancer agent has been explored due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Inhibition of Syk has been linked to decreased survival rates of B-cell lymphomas, indicating a promising avenue for therapeutic development .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

- Antitumor Activity : In vitro studies indicated that derivatives of benzoic acids with similar substituents can inhibit tumor cell growth by inducing apoptosis through the modulation of specific signaling pathways .

- Inflammation Modulation : Research on Syk inhibitors suggests that compounds like this compound could reduce inflammatory responses in models of autoimmune diseases .

- Selectivity Studies : Comparative studies with similar compounds have shown that the cyclopentyloxy group enhances selectivity towards certain receptors while minimizing off-target effects, making it a candidate for further drug development .

Data Table: Biological Activities Comparison

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Promising | Syk inhibition, RAR modulation |

| 3-Bromo-4-methoxybenzoic acid | Low | Moderate | General enzyme inhibition |

| 4-(Cyclopentyloxy)-5-methoxybenzoic acid | High | Low | Membrane disruption |

Q & A

Q. What are the recommended synthetic routes for 3-bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid, and how can intermediates be optimized?

Methodological Answer: Synthesis typically involves bromination of a pre-functionalized benzoic acid derivative. A plausible route includes:

Etherification: Introduce the cyclopentyloxy group via nucleophilic substitution using cyclopentanol and a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF .

Bromination: Electrophilic aromatic bromination at the 3-position using Br₂ or NBS (N-bromosuccinimide) with a Lewis acid catalyst (e.g., FeBr₃) .

Methoxy Group Protection: Ensure the 5-methoxy group is protected during bromination to avoid side reactions.

Intermediate Optimization: Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are critical?

Methodological Answer:

- Spectroscopic Confirmation:

- Purity Assessment:

Advanced Research Questions

Q. How does steric hindrance from the cyclopentyloxy group influence regioselective functionalization of the benzene ring?

Methodological Answer: The bulky cyclopentyloxy group directs electrophilic substitution to the meta position (3- and 5-positions) due to steric and electronic effects. For example:

- Nitration/Sulfonation: Reactions favor the 5-position (if unsubstituted) due to the ortho/para-directing nature of the methoxy group and steric blocking by cyclopentyloxy .

- Cross-Coupling: Suzuki-Miyaura coupling with boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and optimized conditions (e.g., DMF/H₂O, 80°C) to overcome steric challenges .

Q. What contradictions exist in reported physical properties (e.g., melting points) of structurally similar brominated benzoic acids, and how should researchers address them?

Methodological Answer: Discrepancies in melting points (e.g., 3-bromo-5-methoxybenzoic acid: 155–156°C vs. 181°C in other studies) may arise from:

- Polymorphism: Different crystalline forms due to solvent selection (e.g., ethanol vs. acetone recrystallization) .

- Impurity Profiles: Residual solvents or byproducts (e.g., dibrominated derivatives) skew results.

Resolution: - Use DSC (Differential Scanning Calorimetry) to identify polymorphs.

- Validate purity via elemental analysis and 2D NMR (e.g., HSQC, HMBC) .

Q. What strategies mitigate decomposition of the cyclopentyloxy group under acidic or oxidative conditions?

Methodological Answer: The cyclopentyloxy group is susceptible to acid-catalyzed cleavage. Mitigation approaches include:

- Protecting Groups: Temporarily replace the -OH group in cyclopentanol with TMS (trimethylsilyl) before etherification .

- Reaction Solvent Control: Use buffered conditions (pH 6–7) in aqueous reactions to prevent acid exposure.

- Low-Temperature Synthesis: Perform reactions at 0–5°C to slow degradation kinetics .

Q. How can computational modeling predict the biological activity of this compound, and what parameters are critical?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors).

- QSAR Parameters:

- LogP: Estimate lipophilicity (critical for membrane permeability) using ChemDraw or Molinspiration.

- Electrostatic Potential Maps: Identify nucleophilic/electrophilic regions for reactivity prediction .

- Validation: Compare in silico results with in vitro assays (e.g., IC₅₀ measurements) to refine models .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be resolved?

Methodological Answer:

- Key Challenges:

- Exothermic Bromination: Requires controlled addition of Br₂ to prevent runaway reactions.

- Purification Bottlenecks: Column chromatography is impractical at scale.

- Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.